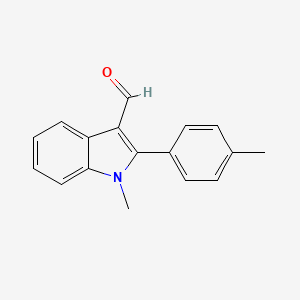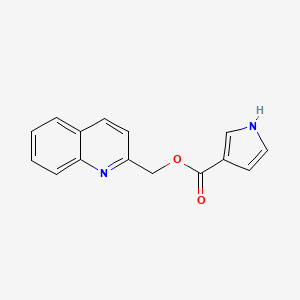
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methyl group at the 1-position, a p-tolyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction followed by electrophilic cyclization. In this method, the starting materials are typically an aryl halide and an alkyne, which undergo coupling in the presence of a palladium catalyst and a base. The resulting product is then cyclized to form the indole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effects of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as bromine (Br₂) in acetic acid.
Major Products
Oxidation: 1-Methyl-2-(p-tolyl)-1H-indole-3-carboxylic acid.
Reduction: 1-Methyl-2-(p-tolyl)-1H-indole-3-methanol.
Substitution: 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole.
Aplicaciones Científicas De Investigación
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its indole ring and functional groups. The exact pathways involved can vary, but common interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
1-Methyl-2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde: Similar structure but with a 2,5-dimethylphenyl group.
Uniqueness
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group at the 1-position and the aldehyde group at the 3-position also contribute to its distinct properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
137206-91-8 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-methyl-2-(4-methylphenyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3 |
Clave InChI |
NVKHTCYIZXFUOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)



![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)

![2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)






![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
